molecular formula C18H14ClNO5S B12921165 2-(6-Chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid CAS No. 5442-51-3

2-(6-Chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid

Cat. No.: B12921165
CAS No.: 5442-51-3
M. Wt: 391.8 g/mol
InChI Key: ZALYDQBRKPRPPO-UHFFFAOYSA-N
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Description

2-(6-Chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid is a complex organic compound that features a unique structure combining an acridine moiety with a sulfanylbutanedioic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid typically involves multiple steps, starting with the preparation of 6-chloro-2-methoxyacridine. This intermediate can be synthesized by reacting 6,9-dichloro-2-methoxyacridine with appropriate reagents under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the acridine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the acridine ring.

Scientific Research Applications

2-(6-Chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid involves its interaction with molecular targets such as DNA and enzymes. The acridine moiety can intercalate into DNA, disrupting its structure and function . Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid is unique due to its combination of an acridine moiety with a sulfanylbutanedioic acid group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse reactivity compared to its analogs.

Properties

CAS No.

5442-51-3

Molecular Formula

C18H14ClNO5S

Molecular Weight

391.8 g/mol

IUPAC Name

2-(6-chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid

InChI

InChI=1S/C18H14ClNO5S/c1-25-10-3-5-13-12(7-10)17(26-15(18(23)24)8-16(21)22)11-4-2-9(19)6-14(11)20-13/h2-7,15H,8H2,1H3,(H,21,22)(H,23,24)

InChI Key

ZALYDQBRKPRPPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)SC(CC(=O)O)C(=O)O

Origin of Product

United States

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